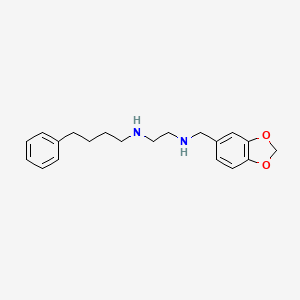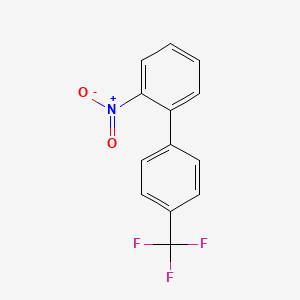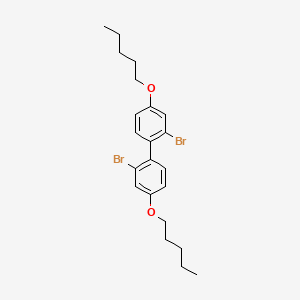
N'-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” is a synthetic organic compound that features a benzodioxole ring and a phenylbutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Alkylation: The benzodioxole ring can be alkylated with a suitable alkyl halide to introduce the benzodioxol-5-ylmethyl group.
Amine Introduction: The phenylbutyl group can be introduced via a nucleophilic substitution reaction with an appropriate amine precursor.
Final Coupling: The ethane-1,2-diamine backbone is introduced through a coupling reaction, often using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.
科学研究应用
Chemistry
In chemistry, “N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound might be studied for its potential as a bioactive molecule. It could be investigated for its interactions with enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It might be evaluated for its efficacy as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industrial applications, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用机制
The mechanism of action of “N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it functions as a receptor agonist or antagonist, it might interact with the receptor to modulate its activity.
相似化合物的比较
Similar Compounds
N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine: can be compared with other benzodioxole derivatives, such as safrole or piperonyl butoxide.
Phenylbutylamines: Compounds like amphetamine or phenethylamine share structural similarities.
Uniqueness
The uniqueness of “N’-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine” lies in its combined structural features, which may confer unique biological or chemical properties not found in other similar compounds.
属性
CAS 编号 |
627522-10-5 |
|---|---|
分子式 |
C20H26N2O2 |
分子量 |
326.4 g/mol |
IUPAC 名称 |
N'-(1,3-benzodioxol-5-ylmethyl)-N-(4-phenylbutyl)ethane-1,2-diamine |
InChI |
InChI=1S/C20H26N2O2/c1-2-6-17(7-3-1)8-4-5-11-21-12-13-22-15-18-9-10-19-20(14-18)24-16-23-19/h1-3,6-7,9-10,14,21-22H,4-5,8,11-13,15-16H2 |
InChI 键 |
LDHSVTMEMGPKEO-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)CNCCNCCCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[Chloro(dimethyl)silyl]hexyl 2-bromo-2-methylpropanoate](/img/structure/B14241485.png)
![Silane, [2,2-bis(ethylthio)ethenyl]trimethyl-](/img/structure/B14241491.png)

![(3R)-3-hydroxy-2-[(1S)-1-phenylethyl]-3H-isoindol-1-one](/img/structure/B14241497.png)
![2-Pyridin-2-yl-6-[10-(6-pyridin-2-ylpyridin-2-yl)anthracen-9-yl]pyridine](/img/structure/B14241499.png)
![1,1'-[1,4-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B14241504.png)
![tert-butyl (5R)-10-oxo-9-oxa-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B14241507.png)


![4-[(4-Hexylphenyl)ethynyl]-2-methyl-1-[(4-propylphenyl)ethynyl]benzene](/img/structure/B14241522.png)
![1-Ethoxy-4-[2-(4-octylphenyl)ethenyl]benzene](/img/structure/B14241533.png)


![1-Hexyl-4-[(trimethoxysilyl)methyl]piperazine](/img/structure/B14241541.png)
